Introduction: The Critical Role of Isotopically Labeled Standards in Drug Development
Introduction: The Critical Role of Isotopically Labeled Standards in Drug Development
An In-depth Technical Guide to the Synthesis, Purification, and Characterization of Isotopically Labeled Rivaroxaban-d4
Rivaroxaban, marketed under the brand name Xarelto®, is a potent, orally bioavailable direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[1][2][3] It is widely prescribed for the prevention and treatment of thromboembolic diseases.[4][5] The metabolic fate of Rivaroxaban is a key aspect of its pharmacological profile, with primary metabolic routes involving oxidative degradation of the morpholinone moiety.[6] To accurately quantify Rivaroxaban and its metabolites in biological matrices—a cornerstone of pharmacokinetic, toxicokinetic, and bioequivalence studies—stable isotope-labeled internal standards are indispensable.[7]
This guide provides a comprehensive technical overview of the synthesis, purification, and analytical characterization of Rivaroxaban-d4. The "-d4" designation indicates the incorporation of four deuterium atoms, which renders the molecule chemically identical to the parent drug but mass-shifted, making it an ideal internal standard for mass spectrometry-based assays.[8] While the topic specifies "Decarbonyl Rivaroxaban-d4," this term is ambiguous in standard chemical literature; the primary deuterated standard used in regulatory and research settings is Rivaroxaban-d4 itself. The principles, protocols, and analytical methodologies detailed herein for Rivaroxaban-d4 are directly applicable to the synthesis of other labeled metabolites, which may be colloquially or commercially referred to by non-systematic names.
This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and explaining the causal relationships behind critical process choices to ensure scientific integrity and reproducibility.
Part 1: Strategic Synthesis of Rivaroxaban-d4
The synthesis of Rivaroxaban-d4 requires the strategic introduction of deuterium atoms into the molecular scaffold. A convergent synthesis strategy is often employed, where key fragments are synthesized separately and then coupled. The most efficient approach involves incorporating the deuterium label early in the synthesis of one of the key intermediates to maximize yield and simplify the final purification. Our selected strategy focuses on the deuteration of the morpholinone moiety, a common site for metabolic activity.
Synthetic Scheme Overview
The retrosynthetic analysis breaks down Rivaroxaban-d4 into three key building blocks: 5-chlorothiophene-2-carbonyl chloride, a chiral oxazolidinone core, and a deuterated 4-(4-aminophenyl)morpholin-3-one-d4 intermediate. The core of the strategy lies in the preparation of the deuterated aniline intermediate.
Caption: Convergent synthetic pathway for Rivaroxaban-d4.
Experimental Protocol: Synthesis of 4-(4-Aminophenyl)morpholin-3-one-d4
The causality behind this multi-step synthesis lies in building complexity from commercially available deuterated starting materials.
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Step 1: Buchwald-Hartwig Coupling to Form 4-(4-Nitrophenyl-d4)morpholin-3-one.
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Rationale: The Buchwald-Hartwig amination is a highly efficient and versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds. It is chosen for its high functional group tolerance and excellent yields.
-
Procedure:
-
To an oven-dried flask under an inert argon atmosphere, add 1-bromo-4-nitrobenzene-d4 (1.0 eq), morpholin-3-one (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (2.5 eq).
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Add anhydrous toluene as the solvent.
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Heat the reaction mixture to 100-110 °C and stir for 12-16 hours, monitoring progress by TLC or LC-MS.
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Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
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Concentrate the filtrate under reduced pressure. The crude product is purified by flash column chromatography.
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-
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Step 2: Reduction of the Nitro Group.
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Rationale: Catalytic hydrogenation is a clean and efficient method for reducing an aromatic nitro group to an amine without affecting other functional groups like the morpholinone carbonyl. Palladium on carbon (Pd/C) is a robust and standard catalyst for this transformation.
-
Procedure:
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Dissolve the purified 4-(4-nitrophenyl-d4)morpholin-3-one (1.0 eq) in ethanol or ethyl acetate in a hydrogenation vessel.
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Add 10% Pd/C catalyst (5-10% w/w).
-
Pressurize the vessel with hydrogen gas (50-60 psi) and shake or stir vigorously at room temperature for 4-6 hours.
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Monitor the reaction by TLC/LC-MS until the starting material is fully consumed.
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Carefully filter the reaction mixture through Celite to remove the catalyst and wash the pad with the reaction solvent.
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Evaporate the solvent under reduced pressure to yield the target intermediate, 4-(4-aminophenyl)morpholin-3-one-d4, which is often pure enough for the next step.
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Final Assembly and Acylation
The subsequent steps follow established literature procedures for Rivaroxaban synthesis.[9][10] The deuterated aniline intermediate is reacted with (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione, followed by cyclization to form the oxazolidinone ring and subsequent N-acylation with 5-chlorothiophene-2-carbonyl chloride to yield the final Rivaroxaban-d4 product.[10]
| Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| Epoxide Opening | Deuterated Aniline, Chiral Epoxide | Methanol/Water | 60-70 | 85-95 |
| Cyclization | Carbonyl diimidazole (CDI) | Dichloromethane | 25-40 | 90-98 |
| Deprotection | Hydrazine monohydrate | Ethanol | 70-80 | 80-90 |
| N-Acylation | 5-chlorothiophene-2-carbonyl chloride | MEK/Water/Ethanol | 20-35 | 92-97 |
| Table 1: Summary of final synthetic steps for Rivaroxaban-d4. |
Part 2: Rigorous Purification of Rivaroxaban-d4
Achieving high purity (>99.5%) is critical for an internal standard. The purification strategy is designed to remove process-related impurities, unreacted starting materials, and any potential isomeric impurities. A multi-step approach combining chromatography and recrystallization is the self-validating standard in the industry.
Purification Workflow
Caption: A robust workflow for purifying Rivaroxaban-d4.
Experimental Protocol: Purification
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Step 1: Flash Column Chromatography.
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Rationale: This is the primary purification step to separate the target compound from the bulk of impurities. A silica gel stationary phase is effective for separating compounds of moderate polarity like Rivaroxaban.
-
Procedure:
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Adsorb the crude product onto a small amount of silica gel.
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Load the dry-loaded silica onto a pre-packed silica gel column.
-
Elute the column with a gradient mobile phase, typically starting with a less polar solvent system (e.g., 100% Dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., Methanol). A common gradient is 0-5% Methanol in Dichloromethane.
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Collect fractions and analyze them using TLC or a rapid HPLC method.
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Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
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Step 2: Recrystallization.
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Rationale: Recrystallization is a powerful technique for removing trace impurities and obtaining a highly crystalline, pure solid. The choice of solvent is critical; the compound should be sparingly soluble at room temperature and highly soluble at an elevated temperature. Acetic acid is a documented solvent for Rivaroxaban purification, though others like ethylene glycol methyl ether or n-butanol can be used to avoid corrosive reagents.[1][11]
-
Procedure:
-
Dissolve the product from the chromatography step in a minimal amount of hot acetic acid (e.g., ~90 °C).[1]
-
If the solution is colored, activated carbon can be added and the solution hot-filtered.[11]
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a cold anti-solvent (e.g., water or methanol) to remove residual acetic acid.[1][12]
-
Dry the purified crystals under high vacuum at 50-60 °C to a constant weight.[4][12]
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Part 3: Comprehensive Analytical Characterization
Final validation of the synthesized Rivaroxaban-d4 is a non-negotiable step. A suite of orthogonal analytical techniques must be used to confirm the structure, purity, and isotopic enrichment of the final product.
Analytical Methodologies
| Technique | Purpose | Key Parameters & Expected Results |
| HPLC-UV | Determine chemical purity and quantify impurities. | Column: C18 reverse-phase. Mobile Phase: Gradient of Acetonitrile and Phosphate Buffer. Detection: UV at ~250 nm. Result: Purity > 99.5%, with individual impurities < 0.10%.[5][13] |
| LC-MS/MS | Confirm molecular weight and isotopic incorporation. | Ionization: Positive Electrospray Ionization (ESI+). MRM Transition: Precursor ion [M+H]⁺ at m/z 440.0, fragment ion at m/z 145.0. Result: A dominant peak at m/z 440.0 confirms the incorporation of 4 deuterium atoms (Rivaroxaban is m/z 436.0).[8][14] |
| ¹H NMR | Confirm chemical structure and site of deuteration. | Solvent: DMSO-d₆. Result: The spectrum should match that of unlabeled Rivaroxaban, except for a significant reduction or absence of signals corresponding to the protons on the deuterated morpholinone ring.[2][6] |
| ¹³C NMR | Confirm the carbon backbone of the molecule. | Solvent: DMSO-d₆. Result: The spectrum should be consistent with the structure of Rivaroxaban. |
| ²H NMR | Directly observe the deuterium signal. | Solvent: DMSO-d₆. Result: A signal in the deuterium spectrum confirms the presence and chemical environment of the incorporated label. |
Conclusion
The successful synthesis of high-purity Rivaroxaban-d4 is a multi-faceted process that hinges on a strategic synthetic design, robust purification protocols, and comprehensive analytical validation. By carefully selecting a convergent synthetic route that introduces the isotopic label early and employing a combination of chromatography and recrystallization, it is possible to produce an internal standard that meets the stringent requirements for regulated bioanalysis. The methodologies detailed in this guide provide a reliable framework for researchers and developers, ensuring the generation of high-quality data in critical drug development studies.
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